3'-Bromorubrolide F
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Overview
Description
3'-Bromorubrolide F is a putative natural allosteric modulator of human hsp90α conformational dynamics by allosteric ligand interaction at the c-terminal domain site 2
Scientific Research Applications
Antimicrobial Properties
Research has identified 3'-Bromorubrolide F as a compound with antimicrobial properties. A study conducted on a South African species of Synoicum tunicate discovered new bromorubrolides, including 3'-Bromorubrolide F, which indicated moderate antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (Sikorska et al., 2012).
Anticancer Potential
Various studies have explored the anticancer potential of 3'-Bromorubrolide derivatives. For example, 3-bromopyruvate (3BP) has been shown to be effective against various cancer types, targeting cancer cells' energy metabolism and showing broad action against multiple cancer types (Azevedo-Silva et al., 2016). Another study reported the effectiveness of 3BP in humans, particularly against fibrolamellar hepatocellular carcinoma, based on translational research (Ko et al., 2012).
Mechanisms of Anticancer Action
Further insights into the mechanisms by which 3BP induces cell death in cancer cells have been provided by research. For instance, 3BP is known to affect the glycolytic pathway and mitochondrial oxidative phosphorylation, leading to energy depletion and cell death in cancer cells (Sun et al., 2015). Another study highlighted the sensitivity of metastatic prostate cancer cells to 3BP, indicating its potential in limiting metastasis (Pichla et al., 2019).
Other Applications
Additional applications of 3'-Bromorubrolide derivatives include their role in controlling morphology and crystallization in semiconducting polymer blends (Liu et al., 2012), and their potential as a tracer for monitoring coastal water masses, as indicated in the study of bromoform, a related compound (Yang, 2001).
properties
CAS RN |
1403355-52-1 |
---|---|
Product Name |
3'-Bromorubrolide F |
Molecular Formula |
C17H11BrO4 |
Molecular Weight |
359.175 |
IUPAC Name |
(5{Z})-4-(3-Bromo-4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C17H11BrO4/c18-14-8-11(3-6-15(14)20)13-9-17(21)22-16(13)7-10-1-4-12(19)5-2-10/h1-9,19-20H/b16-7- |
InChI Key |
IXURNKCVCIQLGL-APSNUPSMSA-N |
SMILES |
O=C(C=C/1C2=CC=C(O)C(Br)=C2)OC1=C/C3=CC=C(O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3'-Bromorubrolide F; 3-Bromorubrolide E; SANC309; SANC 309; SANC-309 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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